molecular formula C10H13NO B8345906 1-(2-Aminophenyl)cyclobutanol

1-(2-Aminophenyl)cyclobutanol

Cat. No. B8345906
M. Wt: 163.22 g/mol
InChI Key: QMMUWNRGGLKYPU-UHFFFAOYSA-N
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Patent
US08426408B2

Procedure details

N-(2-(1-hydroxycyclobutyl)phenyl)formamide (103 mg, 0.539 mmol) and potassium hydroxide (0.015 mL, 0.539 mmol) were combined in methanol (3 mL) and the mixture was heated to reflux for 3 hours. The reaction mixture was diluted with H2O (25 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated. The product was purified by flash chromatography (Analogix, 0 to 40% ethyl acetate in hexanes over 25 minutes, 4 g silica, 18 mL/minutes) to give 1-(2-aminophenyl)cyclobutanol.
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
0.015 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:12]C=O)[CH2:5][CH2:4][CH2:3]1.[OH-].[K+]>CO.O>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:2]1([OH:1])[CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
OC1(CCC1)C1=C(C=CC=C1)NC=O
Step Two
Name
Quantity
0.015 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (Analogix, 0 to 40% ethyl acetate in hexanes over 25 minutes, 4 g silica, 18 mL/minutes)
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1(CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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